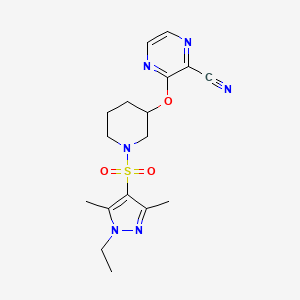

![molecular formula C19H15N3O3S B2567701 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 361478-52-6](/img/structure/B2567701.png)

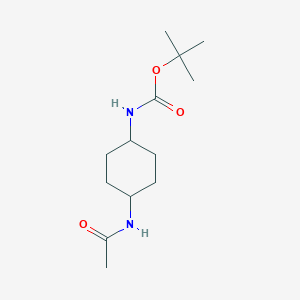

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anticancer properties. It was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Applications De Recherche Scientifique

Synthesis of Anti-Inflammatory Agents

A series of novel compounds, including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, were synthesized using a microwave-assisted method. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, without significant ulcerogenic toxicity. Molecular docking studies suggested their binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Activity of Indoline Derivatives

A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activities. The most active compound showed significant efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, with a favorable safety profile. Molecular docking studies were performed to understand the interactions with Na+ channels and GABAA receptors (Nath et al., 2021).

Anticancer Activities

Anticancer Activities of Imidazolylthio Derivatives

Compounds synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide showed significant anticancer activity against a panel of 60 different human tumor cell lines. These compounds were particularly active against melanoma-type cell lines, indicating their potential as anticancer agents (Duran & Demirayak, 2012).

Antimicrobial and Hemolytic Activities

Synthesis and Evaluation of Oxadiazole Derivatives

A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and showed variable antimicrobial activities against selected microbial species, with some compounds displaying significant activity. Hemolytic activity tests indicated that most compounds were less toxic, suggesting potential for further biological screening (Gul et al., 2017).

pKa Determination and Drug Precursors

pKa Determination of Benzothiazole Derivatives

The acidity constants of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds were determined, providing valuable information for drug development and optimization (Duran & Canbaz, 2013).

Propriétés

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)26-19(21-16)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEVTSYFTYBVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

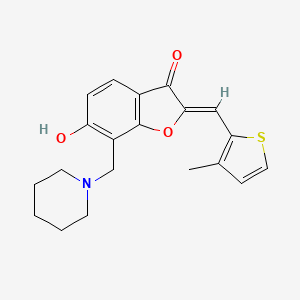

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2567627.png)

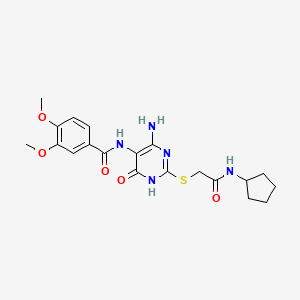

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2567630.png)

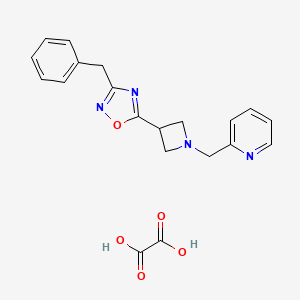

![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567631.png)

![(2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2567635.png)

![4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride](/img/structure/B2567636.png)

![Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567638.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2567640.png)

![2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide](/img/structure/B2567641.png)